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Compound of Interest

Compound Name: FK888

Cat. No.: B1672746 Get Quote

For the attention of researchers, scientists, and drug development professionals, this technical

guide illuminates the discovery, mechanism of action, and developmental history of FK888, a

potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist. This document

provides a comprehensive overview of its pharmacological profile, supported by quantitative

data, detailed experimental methodologies, and visual representations of key biological

pathways and workflows.

Introduction: The Quest for Substance P
Antagonists
Substance P (SP), an eleven-amino acid neuropeptide, is a prominent member of the

tachykinin family.[1][2] Its preferential binding to the neurokinin-1 (NK1) receptor initiates a

cascade of physiological responses.[1][2] The SP/NK1R system is implicated in a wide array of

biological processes, including the transmission of pain signals, inflammation, and the

regulation of mood and emesis.[1][3] Consequently, the development of NK1 receptor

antagonists has been a significant focus of pharmaceutical research, with the goal of creating

novel therapeutics for a range of conditions. One such antagonist that emerged from these

efforts is FK888.

The Genesis of FK888: From Peptide Fragment to
Potent Antagonist
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The development of FK888 originated from the chemical modification of a known substance P

fragment, specifically (D-Pro4, D-Trp7,9,10, Phe11)SP4-11.[4] This strategic modification led to

the creation of a dipeptide antagonist with high affinity and selectivity for the NK1 receptor.[4]

Chemical Synthesis
While the seminal publications focus on the pharmacological activity, the synthesis of FK888,

chemically known as N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-

phenylmethyl-3-(2-naphthyl)-L-alaninamide, would follow established solid-phase or solution-

phase peptide synthesis methodologies. A generalized synthetic approach would involve:

Amino Acid Protection: Protection of the amino and carboxyl groups of the constituent amino

acids (a modified proline and a naphthylalanine derivative).

Peptide Coupling: Stepwise coupling of the protected amino acids using a coupling agent

such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Modification and Deprotection: Introduction of the specific chemical moieties that

characterize FK888, followed by the removal of protecting groups to yield the final

compound.

Purification: Purification of the final product using techniques such as high-performance

liquid chromatography (HPLC).

Pharmacological Profile: A Potent and Selective
Antagonist
FK888 has been characterized as a potent and selective competitive antagonist of the NK1

receptor.[4][5][6] Its pharmacological activity has been demonstrated in a variety of in vitro and

in vivo assays.

Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative parameters defining the in vitro activity of

FK888.
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Parameter Species/Tissue Value Reference

Ki
Guinea-pig lung

membranes
0.69 ± 0.13 nM [4]

Rat brain cortical

synaptic membranes
0.45 ± 0.17 µM [4]

Human NK1 receptor

(cloned)
0.69 nM [7]

pA2
Guinea-pig isolated

ileum
9.29 [4]

Human NK1 receptor

(phosphatidylinositol

hydrolysis)

8.9 [6]

pIC50

Rabbit iris sphincter

(tachykinin-mediated

contraction)

6.6 ± 0.08 [5]

IC50

Guinea pig trachea

(Substance P-induced

contraction)

32 nM [7]

Species Selectivity
A notable characteristic of FK888 is its significant species selectivity. It exhibits a 320-fold

higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[6][7] This

highlights the importance of using appropriate animal models in the preclinical evaluation of

this compound.

In Vivo Efficacy
In vivo studies have demonstrated the ability of FK888 to inhibit substance P-induced effects.

For instance, it has been shown to inhibit substance P-induced airway edema in guinea pigs

following both intravenous and oral administration.[4]
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Mechanism of Action: Competitive Antagonism of
the NK1 Receptor
FK888 exerts its effects by competitively binding to the NK1 receptor, thereby blocking the

binding of substance P and preventing the initiation of downstream signaling pathways.[3][5][6]

Substance P / NK1 Receptor Signaling Pathway
The binding of substance P to the G-protein coupled NK1 receptor typically leads to the

activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular

responses.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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